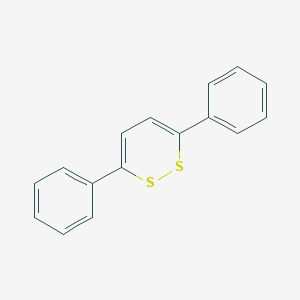

3,6-Diphenyl-1,2-dithiin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,6-Diphenyl-1,2-dithiin, also known as this compound, is a useful research compound. Its molecular formula is C16H12S2 and its molecular weight is 268.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Electronic Properties and Spectroelectrochemical Studies

One of the primary applications of 3,6-diphenyl-1,2-dithiin lies in its electronic properties. The compound undergoes one-electron oxidation to form a stable radical cation, which can be characterized by techniques such as electron paramagnetic resonance (EPR) spectroscopy and cyclic voltammetry. These studies reveal that the radical cation exhibits a moderately twisted structure, which is crucial for understanding its reactivity and stability at low temperatures .

Table 1: Key Findings from Spectroelectrochemical Studies

| Property | Observation |

|---|---|

| Radical Cation Stability | Stable at low temperatures |

| Structural Characteristics | Moderately twisted heterocycle |

| Spectroscopic Techniques Used | EPR, UV-vis spectroelectrochemistry |

These findings suggest that this compound could be utilized in the development of electronic devices where stable radical species are necessary.

Photochemistry and Photolysis

The photochemical behavior of this compound has been investigated extensively. It has been shown that under UV/Vis light irradiation, the compound can undergo photolysis, leading to the formation of thiophene derivatives. This property indicates potential applications in photochemical synthesis and materials science, particularly in creating new organic materials with desirable optical properties .

Table 2: Photochemical Reactions of this compound

| Reaction Type | Product Formed | Application Potential |

|---|---|---|

| Photolysis | Thiophene derivatives | Organic electronics |

| UV/Vis-Spectroscopic Control | Controlled synthesis | Fine-tuning material properties |

Material Science Applications

In materials science, the unique structural attributes of this compound make it a candidate for use in advanced materials such as organic semiconductors and photovoltaic devices. The compound's ability to form stable radical cations can enhance charge transport properties in organic electronics. Additionally, its photochemical reactions can lead to the development of new materials with tailored optical characteristics .

Case Studies and Research Findings

Several studies have documented the practical applications of this compound:

- A study demonstrated that the compound's radical cation could be incorporated into organic photovoltaic cells to improve efficiency by enhancing charge separation .

- Another research highlighted its role in synthesizing novel thiophene-based polymers through controlled photolysis processes .

These case studies underline the versatility of this compound in advancing material technologies.

Eigenschaften

CAS-Nummer |

16212-85-4 |

|---|---|

Molekularformel |

C16H12S2 |

Molekulargewicht |

268.4 g/mol |

IUPAC-Name |

3,6-diphenyldithiine |

InChI |

InChI=1S/C16H12S2/c1-3-7-13(8-4-1)15-11-12-16(18-17-15)14-9-5-2-6-10-14/h1-12H |

InChI-Schlüssel |

TWFJKRAZUIJOSQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC=C(SS2)C3=CC=CC=C3 |

Kanonische SMILES |

C1=CC=C(C=C1)C2=CC=C(SS2)C3=CC=CC=C3 |

Key on ui other cas no. |

16212-85-4 |

Synonyme |

3,6-diphenyldithiine |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.